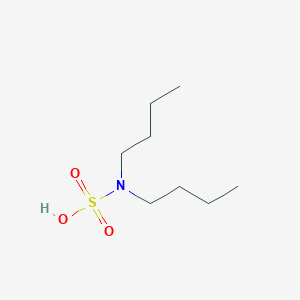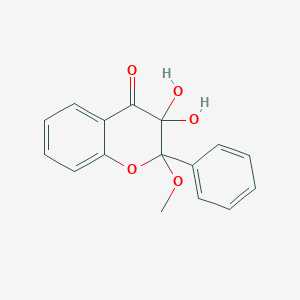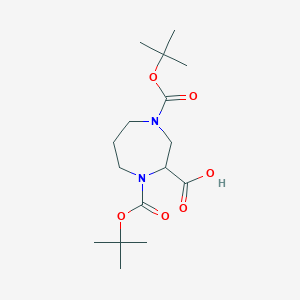
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is a chemical compound with the molecular formula C15H26N2O6. It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) groups are commonly used as protecting groups in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the diazepane ring with Boc groups. The reaction typically starts with the diazepane compound, which is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc groups are replaced with other functional groups.
Oxidation and Reduction: While less common, the diazepane ring can be subjected to oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Removal of Boc groups to yield the free amine.
Substitution: Formation of new derivatives with different functional groups.
Oxidation and Reduction: Alteration of the diazepane ring structure.
Scientific Research Applications
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The Boc groups provide protection during multi-step synthesis.
Biology: Employed in the modification of peptides and proteins. The Boc groups protect amines during peptide synthesis.
Medicine: Investigated for potential therapeutic applications, including drug development
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid primarily involves the protection of amine groups. The Boc groups prevent unwanted reactions by temporarily blocking the amine functionality. This allows for selective reactions at other sites in the molecule. The Boc groups can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a piperazine ring instead of a diazepane ring.
1,4-Bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane: Contains an additional nitrogen atom in the ring structure.
Uniqueness
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is unique due to its seven-membered diazepane ring, which provides distinct chemical properties compared to six-membered piperazine rings. The presence of two Boc groups allows for selective protection and deprotection of amine functionalities, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H28N2O6 |
|---|---|
Molecular Weight |
344.40 g/mol |
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-8-7-9-18(11(10-17)12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20) |
InChI Key |
XAHFFUOHWOKZKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)


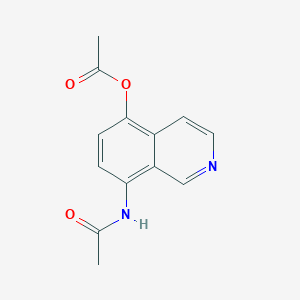
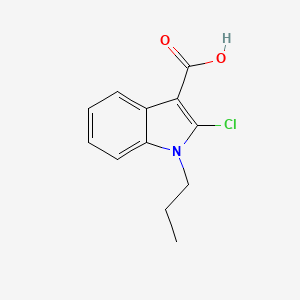
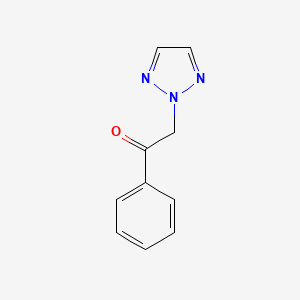
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
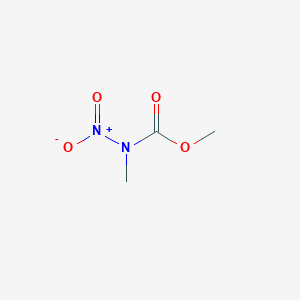
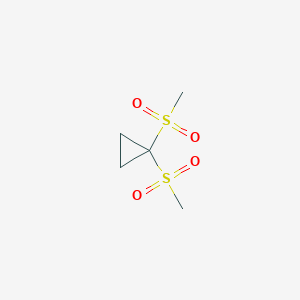
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
